molecular formula C7H7FN4 B2586211 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine CAS No. 1426309-25-2

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine

Cat. No.: B2586211
CAS No.: 1426309-25-2
M. Wt: 166.159
InChI Key: NMBCBJFDSSWESZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a methyl group at the 6-position.

Preparation Methods

The synthesis of 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine typically involves the following steps:

Chemical Reactions Analysis

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Comparison with Similar Compounds

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:

    5-Bromo-1H-pyrazolo[3,4-B]pyridine: This compound is similar in structure but lacks the fluorine and methyl groups.

    6-Methyl-1H-pyrazolo[3,4-B]pyridin-3-amine: This compound has a similar structure but lacks the fluorine atom.

    5-Fluoro-1H-pyrazolo[3,4-B]pyridin-3-amine: This compound has a similar structure but lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBCBJFDSSWESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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